molecular formula C16H24N2O2 B11843479 Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate

Cat. No.: B11843479
M. Wt: 276.37 g/mol
InChI Key: ZFQPZKYDQHKNBW-UHFFFAOYSA-N
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Description

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclopropanation of an appropriate alkene using a carbene precursor, such as diazo compounds, under the influence of a transition metal catalyst like rhodium or copper . The resulting cyclopropyl intermediate is then subjected to further functionalization to introduce the indazole core and the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide to replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses to reduce inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1h-indazole-3-carboxylate is unique due to its combination of a cyclopropylmethyl group and a tetrahydroindazole core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

ethyl 1-(cyclopropylmethyl)-6,6-dimethyl-5,7-dihydro-4H-indazole-3-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-4-20-15(19)14-12-7-8-16(2,3)9-13(12)18(17-14)10-11-5-6-11/h11H,4-10H2,1-3H3

InChI Key

ZFQPZKYDQHKNBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1CCC(C2)(C)C)CC3CC3

Origin of Product

United States

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